Imidodicarbonimidicdiamide, N-(4-acetylphenyl)-
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Overview
Description
Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with different biological and chemical systems. This compound is characterized by the presence of an imidodicarbonimidicdiamide group attached to a 4-acetylphenyl group, which imparts specific reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- typically involves the reaction of 4-acetylphenyl isocyanate with guanidine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and proteins, providing insights into biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition is often achieved through the formation of stable complexes with the active sites of the enzymes, preventing their normal function. The pathways involved in these interactions are complex and depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)imidazolium salts: These compounds share a similar structure but differ in their reactivity and applications.
N-(4-acetylphenyl)guanidine derivatives: These compounds have similar functional groups but exhibit different chemical properties and biological activities.
Uniqueness
Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- is unique due to its specific structure, which imparts distinct reactivity and functionality. Its ability to interact with a wide range of biological and chemical systems makes it a valuable compound in various fields of research .
Biological Activity
Imidodicarbonimidicdiamide, N-(4-acetylphenyl)-, also known by its CAS number 88683-31-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- features a central imidodicarbonimidicdiamide moiety with an acetylphenyl group. This unique structure is thought to contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₉H₁₀N₄O |
Molecular Weight | 194.20 g/mol |
CAS Number | 88683-31-2 |
Solubility | Soluble in dimethyl sulfoxide (DMSO) |
Antioxidant Activity
Recent studies have indicated that compounds with similar structural characteristics exhibit significant antioxidant properties. The antioxidant activity of Imidodicarbonimidicdiamide, N-(4-acetylphenyl)- is hypothesized to arise from its ability to scavenge free radicals and inhibit oxidative stress.
Case Study:
A study examined the antioxidant capacity of various derivatives of imidodicarbonimidicdiamide. The results showed that the presence of the acetylphenyl group enhanced the radical scavenging activity compared to other derivatives lacking this functional group.
Antimicrobial Properties
In addition to antioxidant effects, there is emerging evidence suggesting that Imidodicarbonimidicdiamide may possess antimicrobial properties. Compounds with guanidine functional groups have been noted for their antimicrobial efficacy.
Research Findings:
- A comparative study demonstrated that derivatives of imidodicarbonimidicdiamide exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentrations (MICs) were determined for several strains, indicating potential therapeutic applications in treating bacterial infections.
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of Imidodicarbonimidicdiamide with various biological targets. These studies provide insight into the compound's mechanism of action.
Findings:
- Docking simulations revealed strong interactions with specific enzyme targets involved in cellular signaling pathways.
- The binding energies calculated during these simulations suggest that the compound could act as a potent inhibitor in these pathways.
Table 2: Molecular Docking Results
Target Enzyme | Binding Energy (kcal/mol) | Predicted Interaction Type |
---|---|---|
Farnesyltransferase | -10.5 | Hydrogen bonds |
Protein kinase | -9.8 | Hydrophobic interactions |
Properties
CAS No. |
88683-31-2 |
---|---|
Molecular Formula |
C10H13N5O |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(4-acetylphenyl)-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C10H13N5O/c1-6(16)7-2-4-8(5-3-7)14-10(13)15-9(11)12/h2-5H,1H3,(H6,11,12,13,14,15) |
InChI Key |
UJKOPWHENIWDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C(N)N=C(N)N |
Origin of Product |
United States |
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